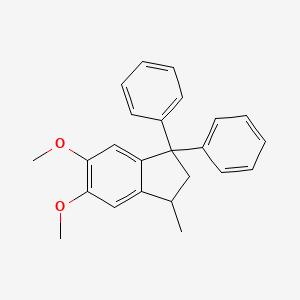

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

5,6-dimethoxy-1-methyl-3,3-diphenyl-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O2/c1-17-16-24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21-15-23(26-3)22(25-2)14-20(17)21/h4-15,17H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFSOICANMXOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC(=C(C=C12)OC)OC)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5,6-dimethoxyindene and 1-methyl-3,3-diphenylpropene.

Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are subjected to conditions that promote the formation of the indene ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Information

Basic Information:

- IUPAC Name: 5,6-dimethoxy-1-methyl-3,3-diphenyl-1,2-dihydroindene

- Molecular Formula:

- Molecular Weight: 344.4 g/mol

- CAS Number: 191677-26-6

Safety and Handling:

- Hazard Statements: According to the safety data sheet, this compound can cause skin and eye irritation and may cause respiratory irritation .

- Precautionary Measures: It is advised to avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and use appropriate personal protection .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition .

Related Compounds and Potential Applications

While direct applications of "5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene" are not detailed in the search results, information on related compounds can provide insight into potential applications:

- Indenes and Dihydroindenes: These compounds form the core structure of the target molecule. They are used as building blocks in organic synthesis .

- Indoles: Indoles, which are related heterocyclic compounds, have significant biomedical importance, displaying anticancer, anti-inflammatory, and antimicrobial properties .

- Chalcones: Chalcones, while structurally different, are also considered privileged structures in medicinal chemistry and are found in many natural products. They have shown potential in drug discovery . Some chalcone derivatives have demonstrated activity against various bacterial species .

Potential Research Directions

Given the structural similarities to medicinally relevant heterocycles, "this compound" and its derivatives could be explored for the following applications:

- Drug Discovery: As a novel scaffold, it can be screened for activity against various biological targets.

- Antimicrobial Research: Evaluating its potential antibacterial and antifungal properties.

- Anti-inflammatory Applications: Investigating its anti-inflammatory effects.

- Cancer Research: Testing its efficacy against different cancer cell lines, similar to studies done on indole derivatives .

Mechanism of Action

The mechanism by which 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

- Antiproliferative Activity: Derivatives with electron-donating groups (e.g., methoxy) on the B-ring exhibit enhanced potency. For example, compound 12d (4-hydroxy-3-methoxyphenyl B-ring) showed 78.82% inhibition of tumor cell growth at 0.1 mM, whereas electron-withdrawing groups reduced activity .

- Anti-inflammatory Effects: Diaporindenes A–D, isolated from mangrove-derived fungi, demonstrate significant NO production inhibition (IC₅₀: 4.2–9.0 μM) due to their 1,4-benzodioxan moieties . The main compound’s diphenyl groups may sterically hinder similar interactions.

- Enzyme Inhibition : E2020, a 5,6-dimethoxy-dihydroindene derivative, targets acetylcholinesterase via dipole-dipole interactions in the enzyme’s active site gorge . The main compound’s bulky diphenyl groups may impede binding to such narrow cavities.

Physicochemical Properties

- LogP and Solubility : Electron-donating methoxy groups increase hydrophilicity, but bulky diphenyl groups in the main compound may elevate LogP (predicted >3.5), reducing aqueous solubility. In contrast, diaporindenes with benzodioxan moieties have lower LogP (~1.8–2.5) .

- Chirality : Dihydroindene derivatives often exhibit stereoselectivity. For example, enzymatic resolution of methyl 2,3-dihydro-1H-indene-1-carboxylate achieved 95% ee using CAL-B lipase . The main compound’s 3-methyl group introduces a chiral center, but its stereochemical impact remains unstudied.

Biological Activity

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene (commonly referred to as DM-DPHI) is a synthetic compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

- Molecular Formula : C24H24O2

- Molecular Weight : 344.446 g/mol

- CAS Number : 191677-26-6

Biological Activity Overview

Research on DM-DPHI has indicated several promising biological activities:

Antimicrobial Activity

DM-DPHI has shown potential as an antimicrobial agent. A study conducted on various derivatives of indene compounds found that certain structural modifications enhanced their activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of DM-DPHI derivatives ranged from 16 µg/mL to 0.25 µg/mL, indicating significant antimicrobial potential against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that DM-DPHI exhibits cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay against various cancer types, showing IC50 values that suggest a moderate to strong inhibition of cell proliferation. For instance, it displayed IC50 values of approximately 48.30 µg/mL in murine leukemia P-388 cells .

Antioxidant Activity

The antioxidant capacity of DM-DPHI was assessed through DPPH radical scavenging assays. Results indicated a notable ability to neutralize free radicals, with an IC50 value of 38.68 µg/mL . This suggests that DM-DPHI could play a role in protecting cells from oxidative stress.

Case Studies and Research Findings

The exact mechanism by which DM-DPHI exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets rather than affecting membrane integrity directly. Further research is needed to elucidate the pathways involved in its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.